![molecular formula C15H13NO2 B1662369 (R)-Dpn CAS No. 524047-78-7](/img/structure/B1662369.png)
(R)-Dpn
Overview
Description
Enantiomer of DPN. Displays higher affinity for estrogen receptor (ER) β over ERα (Ki values are 1.82 and 147 nM respectively).
Biological Activity
(R)-Dpn, or (R)-diarylpropionitrile, is one of the two enantiomers of diarylpropionitrile (DPN), a compound known for its selective agonistic activity on estrogen receptor beta (ERβ). This compound has garnered attention in various studies due to its potential therapeutic implications, particularly in relation to anxiety and depression, as well as its role in cancer biology.
Binding Affinity and Selectivity
Research indicates that this compound exhibits a significantly lower binding affinity for ERβ compared to its counterpart, (S)-DPN. Specifically, studies have shown that:
- Binding Affinity : (S)-DPN has a binding affinity that is 3 to 7 times higher than that of this compound for ERβ .
- Transcriptional Activation : While (S)-DPN effectively activates transcription through ERβ, this compound shows minimal activity in this regard .
In Vitro Studies
In vitro experiments have demonstrated the following:
- Cellular Responses : In N-38 hypothalamic cells, (S)-DPN significantly activates an estrogen response element-luciferase reporter, while this compound does not activate transcription effectively .
- Coactivator Recruitment : Both enantiomers interact with coactivators differently; however, this compound shows a preference for ERα over ERβ in terms of SRC3 recruitment .
In Vivo Studies
Animal studies further elucidate the behavioral impacts of DPN enantiomers:
- Anxiolytic Effects : In ovariectomized female rats, administration of racemic DPN showed anxiolytic properties; however, the specific effects attributed to this compound were not as pronounced as those from (S)-DPN .
- Behavioral Tests : Behavioral assays such as the elevated plus maze and forced swim test indicated that while racemic DPN influences anxiety-like behaviors, the contribution from this compound is minimal compared to that of (S)-DPN .
Comparative Analysis of DPN Enantiomers
Property | This compound | (S)-DPN |
---|---|---|
Binding Affinity for ERβ | Lower | Higher |
Transcription Activation | Minimal | Significant |
Anxiolytic Activity | Limited | Prominent |
SRC3 Recruitment | Moderate | Higher |
Cancer Research
Recent studies have highlighted the role of DPN in cancer biology. For instance, DPN has been shown to decrease cellular proliferation and increase apoptosis in breast cancer cell lines. This suggests that while this compound may not be the most active enantiomer in terms of estrogen receptor activation, it may still contribute to therapeutic effects in certain contexts .
Neuropathy Studies
In the context of diabetic peripheral neuropathy (DPN), research has indicated a prevalence of neuropathic symptoms in patients with type 1 diabetes. Although this study is not directly related to the pharmacological effects of this compound, it illustrates the broader implications of "DPN" within medical research .
Scientific Research Applications
Chemical Properties and Mechanism of Action
(R)-Dpn is an enantiomer of DPN, characterized by its higher affinity for estrogen receptor beta (ERβ) compared to estrogen receptor alpha (ERα). The binding affinity values are 1.82 nM for ERβ and 147 nM for ERα, indicating a significant selectivity towards ERβ . This selectivity is crucial as it may lead to fewer side effects typically associated with non-selective estrogen receptor modulators.
Cancer Research
This compound has been investigated for its potential role in cancer therapy, particularly in hormone-responsive tumors. Its selective action on ERβ suggests that it could be utilized as a therapeutic agent in conditions such as breast cancer and prostate cancer, where estrogen signaling plays a pivotal role.
Case Study: Breast Cancer
A study demonstrated that compounds like this compound could inhibit the proliferation of breast cancer cells by selectively modulating ERβ activity. This selectivity may reduce the risk of stimulating ERα-mediated tumor growth, which is often a concern with conventional estrogen therapies .
Neuroprotection
Research indicates that this compound may have neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's. The compound's ability to modulate estrogen receptors in the brain suggests potential benefits in enhancing cognitive function and protecting against neuronal damage.
Case Study: Alzheimer's Disease
In preclinical models, this compound exhibited protective effects on neuronal cells exposed to amyloid-beta toxicity. By activating ERβ pathways, it was found to reduce inflammation and oxidative stress, which are critical factors in Alzheimer's progression .
Peptide Drug Discovery
The rational design of peptides targeting protein-protein interactions has been enhanced by compounds like this compound. Its properties can be leveraged to develop peptide drugs that mimic its action on estrogen receptors, potentially leading to new therapeutic strategies against various diseases.
Example: Peptide Ligands
Recent advancements using phage display technology have identified peptide ligands that can effectively target ERβ, inspired by the binding characteristics of this compound. This approach opens avenues for developing novel peptide-based therapeutics that can selectively modulate estrogen signaling pathways .
Biomarker Development
Due to its specific interaction with estrogen receptors, this compound can serve as a biomarker for assessing ERβ activity in clinical settings. This application is particularly relevant for monitoring treatment responses in breast cancer patients undergoing hormone therapy.
Summary of Findings
Properties
IUPAC Name |
(2R)-2,3-bis(4-hydroxyphenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c16-10-13(12-3-7-15(18)8-4-12)9-11-1-5-14(17)6-2-11/h1-8,13,17-18H,9H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZHWDWADLAOIQ-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C#N)C2=CC=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
524047-78-7 | |
Record name | Di-p-hydroxyphenylpropionitrile, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524047787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DI-P-HYDROXYPHENYLPROPIONITRILE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5CYS8SFD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.